molecular formula C17H13N5O3S B2414091 N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide CAS No. 1181527-91-2

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide

Cat. No. B2414091
CAS RN: 1181527-91-2
M. Wt: 367.38
InChI Key: PDHDMSITJQXWNU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several different functional groups, including a furan ring, a thiazole ring, and a benzotriazine ring . These types of compounds are often studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like acylation, oxidation, and electrophilic substitution . For example, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide which was oxidized with potassium ferricyanide in alkaline medium to 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined by techniques such as NMR spectroscopy . The 1H NMR spectrum of a similar compound showed three signals for protons of the furan ring and three signals for protons of the pyridine ring .


Chemical Reactions Analysis

The chemical reactivity of a compound like this would depend on the specific functional groups present. For example, the product was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation, where the substituent entered exclusively the 5-position of the furan ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined by its specific structure and functional groups. For example, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determines the electronic and optical properties of similar compounds .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .

Antimicrobial Drugs

Furan-containing compounds are one of the most powerful tools in the fight against bacterial strain-caused infection . They have been employed as medicines in a number of distinct disease areas .

Anti-Ulcer Medication

Furan has a variety of therapeutic advantages, such as anti-ulcer . This suggests that the compound could potentially be used in the treatment of ulcers.

Diuretic

Furan-containing compounds have been found to have diuretic properties . This means they could potentially be used to increase the amount of water and salt expelled from the body as urine.

Muscle Relaxant

Furan derivatives have also been found to have muscle relaxant properties . This suggests that they could potentially be used in the treatment of muscle spasms and similar conditions.

Anti-Inflammatory, Analgesic, Antidepressant, Anti-Anxiolytic, Anti-Parkinsonian, Anti-Glaucoma, Antihypertensive, Anti-Aging and Anticancer

Furan has been found to have a wide range of other therapeutic benefits, including anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer properties . This suggests that the compound could potentially be used in the treatment of a wide range of conditions.

Mechanism of Action

The mechanism of action of a compound like this would depend on its specific biological target. Many thiazole derivatives have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Future Directions

Future research on compounds like this could involve further exploration of their synthesis, properties, and potential biological activities. For example, researchers could investigate new synthetic routes, study their interactions with biological targets, or evaluate their potential as therapeutic agents .

properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S/c23-15(19-17-18-13(10-26-17)14-6-3-9-25-14)7-8-22-16(24)11-4-1-2-5-12(11)20-21-22/h1-6,9-10H,7-8H2,(H,18,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHDMSITJQXWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=NC(=CS3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide

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